3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine
Description
3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 3,5-diethylpyrazole moiety. The diethyl groups on the pyrazole ring enhance lipophilicity, which may influence bioavailability and membrane permeability. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
3-(3,5-diethylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-10-8-11(4-2)15(14-10)12-6-5-7-13-9-12/h8,12-13H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMQUZMFINBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2CCCNC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H17N3. The compound features a piperidine ring substituted with a diethyl-pyrazole moiety, which contributes to its pharmacological properties. The presence of the pyrazole ring is crucial as it enhances the compound's interaction with biological targets.
Antimicrobial Activity
Pyrazole derivatives have shown significant antimicrobial properties. In various studies, compounds similar to this compound have been evaluated for their efficacy against different bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 0.0039 - 0.025 mg/mL |
| Reference Drug (e.g., Ciprofloxacin) | E. coli, S. aureus | 0.025 mg/mL |
Studies indicate that pyrazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better inhibition than standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For instance, compounds containing the pyrazole structure have been tested using carrageenan-induced paw edema models in rats.
| Compound | Inflammatory Model | Effectiveness (Compared to Indomethacin) |
|---|---|---|
| This compound | Carrageenan-induced edema | Comparable |
| Indomethacin | Carrageenan-induced edema | Standard Control |
Research shows that pyrazoles can inhibit inflammatory pathways effectively, making them promising candidates for developing anti-inflammatory drugs .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives against various cancer cell lines. The ability of these compounds to inhibit tumor growth has been documented extensively.
| Cell Line Tested | IC50 (µM) | Compound |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.2 | This compound |
| A549 (Lung Cancer) | 12.8 | This compound |
The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation in cancer cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:
-
Synthesis and Antimicrobial Evaluation :
A study synthesized new pyrazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics . -
Anti-inflammatory Studies :
Another research focused on evaluating the anti-inflammatory effects of synthesized pyrazoles using animal models. The findings demonstrated significant reductions in inflammation markers when treated with these compounds . -
Anticancer Research :
A series of experiments assessed the cytotoxic effects of pyrazole derivatives on different cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
Pyrazole derivatives, including 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine, have been extensively studied for their antimicrobial and anti-inflammatory activities. Research indicates that modifications in the pyrazole structure can enhance these properties. For instance, compounds with electron-donating groups generally exhibit greater anti-inflammatory effects compared to their electron-withdrawing counterparts . This suggests that this compound could be a viable candidate for developing new anti-inflammatory agents.
Anticancer Potential
The anticancer properties of pyrazole compounds have also been investigated. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The structural features of this compound may contribute to its effectiveness in this regard, warranting further exploration through in vitro and in vivo studies.
CNS Activity
Research into the central nervous system (CNS) effects of pyrazole derivatives suggests potential applications in treating neurological disorders. For example, compounds that inhibit specific enzymes involved in neurotransmitter degradation may provide therapeutic benefits for conditions such as anxiety or depression . The unique piperidine structure of this compound may enhance its ability to cross the blood-brain barrier, making it an interesting candidate for CNS-related pharmacological studies.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that variations in substituents on the pyrazole ring significantly affect biological activity. For instance, modifications at the 3 and 5 positions of the pyrazole ring can alter potency against specific biological targets . This insight is pivotal for the rational design of new derivatives based on this compound.
Synthesis of Novel Materials
The synthesis of novel materials using pyrazole derivatives has been explored in material science. The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength . This application opens avenues for developing advanced materials with tailored functionalities.
Case Study: Anticancer Activity
A study investigating the anticancer activity of various pyrazole derivatives found that certain modifications led to significant inhibition of tumor cell growth. Specifically, compounds structurally similar to this compound displayed promising results against breast cancer cell lines .
Case Study: Anti-inflammatory Effects
In a comparative analysis of anti-inflammatory agents, a series of pyrazole derivatives were evaluated for their efficacy against induced inflammation in animal models. The findings indicated that compounds with similar structures to this compound exhibited superior anti-inflammatory activity compared to standard treatments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Modifications
4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine Hydrochloride
- Key Difference : The pyrazole is attached via a methylene bridge to the 4-position of piperidine, unlike the direct 3-position linkage in the target compound.
- Impact : The methylene spacer increases conformational flexibility and alters electronic interactions. The hydrochloride salt form improves aqueous solubility compared to the free base .
Piperidine vs. Piperazine Analogs
- Example: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) vs. its piperazine analog (II) .
- Key Difference : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
- Both compounds crystallize in the triclinic space group P1 with dominant H⋯H interactions (67.5% and 65.9% Hirshfeld surface contributions), but piperidine analogs lack classical hydrogen bonds, relying on dispersion forces .
Heterocyclic System Modifications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- Key Difference : Incorporates a thiazolo[4,5-b]pyridine fused ring system instead of piperidine.
- Dimethyl substituents on pyrazole lower lipophilicity compared to diethyl groups .
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Substituent Effects: Diethyl vs. Dimethyl vs. Chloro
Crystallographic and Intermolecular Interactions
- Target Compound: No direct crystallographic data is available, but analogs like 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride suggest similar reliance on van der Waals interactions due to bulky diethyl groups .
- Piperidine/Piperazine Analogs : Both exhibit curved molecular conformations and chair-shaped piperidine/piperazine rings. Crystal packing is driven by C–H⋯H interactions, forming chains (piperidine) or ribbons (piperazine) .
Preparation Methods
Synthesis of 3,5-Diethyl-1H-pyrazole Core
Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
The classical and most efficient route to synthesize 3,5-disubstituted pyrazoles, such as 3,5-diethylpyrazole, is the cyclocondensation reaction of 1,3-diketones with hydrazine or substituted hydrazines. Specifically:
- Starting materials: 1,3-diketones bearing ethyl groups at appropriate positions (e.g., 3,5-hexanedione derivatives) react with hydrazine hydrate.
- Reaction conditions: Typically carried out in ethanol or another polar solvent under reflux.
- Outcome: The reaction proceeds via nucleophilic attack of hydrazine on the diketone carbonyls, followed by cyclization and dehydration to form the pyrazole ring.
- Yields and advantages: This method provides excellent yields (often >90%), rapid reaction times, and straightforward work-up procedures without requiring complex catalysts.
One-Pot Modular Synthesis Approaches
Recent advances include one-pot, two-component modular syntheses where substituted acetophenones or aryl aldehydes react with hydrazones of aromatic hydrazines under acidic conditions, followed by oxidative cyclization (using iodine and DMSO):
- Procedure: Ketone or aldehyde hydrazones are combined with aldehyde hydrazones in ethanol with catalytic HCl, refluxed, then treated with iodine and DMSO for oxidative aromatization.
- Purification: After quenching and extraction, the crude pyrazole is purified by chromatography or crystallization.
- Benefits: This method is efficient for preparing 3,5-diarylpyrazoles but can be adapted for alkyl-substituted pyrazoles by selecting appropriate starting materials.
Coupling of 3,5-Diethyl-1H-pyrazole with Piperidine
The next critical step is the formation of the 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine structure by linking the pyrazole ring to the piperidine moiety.
Direct N-Substitution on Piperidine
- Method: The pyrazole nitrogen (N1 position) can be alkylated or coupled with a piperidine derivative, often piperidine-4-carboxylate or piperidine itself, under nucleophilic substitution conditions.
- Reaction conditions: This typically involves the reaction of the pyrazole with a haloalkyl-substituted piperidine or an activated piperidine derivative under basic or catalytic conditions.
- Outcomes: The coupling yields the desired this compound compound with good regioselectivity and yield.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation of 1,3-diketones with hydrazine | 1,3-Diketones + hydrazine hydrate | Ethanol, reflux | 90–95 | High yield, simple, rapid | Requires pure diketones |
| One-pot modular synthesis | Ketone hydrazones + aldehyde hydrazones + iodine/DMSO | Ethanol, reflux, acidic conditions | 70–85 | Efficient, modular, adaptable to various substrates | May require purification steps |
| N-Substitution coupling with piperidine | Pyrazole + piperidine derivative | Basic or catalytic conditions | 60–80 | Direct formation of target compound | Requires activated piperidine |
| Multi-step via pyrimidine intermediate | Pyrazole + pyrimidine precursor + piperidine | Multi-step, controlled conditions | 50–75 | Allows complex functionalization | Longer synthesis time, more steps |
Research Findings and Notes
- The cyclocondensation method remains the gold standard for preparing 3,5-diethylpyrazole due to its simplicity and high yield.
- One-pot modular syntheses provide flexibility in substituent variation and have been demonstrated for diarylpyrazoles, suggesting potential for alkyl-substituted analogues.
- Coupling strategies to attach pyrazole to piperidine are well-established in medicinal chemistry, often requiring careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- Catalytic and green chemistry approaches (e.g., nano-ZnO catalysis) have been reported for pyrazole synthesis, improving environmental and operational parameters without compromising yield.
- Oxidative aromatization steps using iodine/DMSO or hydrogen peroxide are common for converting pyrazoline intermediates to pyrazoles, important in ensuring the aromatic pyrazole ring formation.
Q & A
Q. How can researchers resolve discrepancies in NMR chemical shifts across different studies?
- Methodological Answer :
- Solvent/Temperature Calibration : Report shifts in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) at 298 K.
- pH Control : Adjust to 7.0 to minimize protonation effects on piperidine NH.
- Referencing : Use TMS (δ 0.00 ppm) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
